Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEMXUVDZUDHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(=O)C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137613-20-6 | |
| Record name | methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of a suitable diene with maleic anhydride followed by esterification can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones and esters.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[3.2.0]heptane derivatives allows for tailored applications. Below is a detailed comparison with key analogs:
Methyl 6-Aminobicyclo[3.2.0]heptane-3-carboxylate Hydrochloride
- Structure: Replaces the 6-oxo group with an amino group, forming a hydrochloride salt.
- Key Differences: The amino group enhances water solubility and basicity compared to the ketone. Molecular weight: 229.29 g/mol (vs. 198.26 g/mol for the oxo derivative). Reactivity: The amine participates in condensation or alkylation reactions, unlike the oxo group.
- Applications : Used as an intermediate in antibiotic synthesis (e.g., amoxicillin derivatives) .
tert-Butyl 6-Oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Structure : Substitutes the methyl ester with a tert-butyl ester and introduces a nitrogen atom at position 3.
- Key Differences: Increased lipophilicity due to the tert-butyl group. Molecular weight: 227.26 g/mol (C11H17NO3). Stability: The Boc (tert-butoxycarbonyl) group enhances stability under basic conditions.
- Applications : Common in peptide synthesis as a protective group .
Schiff Base Ligand Derivatives (e.g., Methyl-6-[2-(diphenylmethylene)amino...heptane-3-carboxylate)
- Structure : Features a thia-aza bicyclic core with a Schiff base substituent.
- Key Differences :
- Applications : Antimicrobial agents and catalysts in coordination chemistry .
tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate
- Structure : Contains two nitrogen atoms in the bicyclic framework.
- Key Differences :
- Enhanced hydrogen-bonding capacity due to dual heteroatoms.
- Molecular weight: 198.26 g/mol (C10H18N2O2).
- Applications : Building block for drug discovery, particularly in kinase inhibitors .
Comparative Data Table
Key Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., oxo) increase electrophilicity at position 6, enabling nucleophilic attacks. Amino groups enhance solubility and bioactivity, making them suitable for drug intermediates. Boc/tert-butyl esters improve stability and lipophilicity for controlled release in drug formulations .
- Biological Relevance: Schiff base derivatives exhibit antimicrobial properties, while amino analogs are critical in β-lactam antibiotic synthesis .
- Synthetic Flexibility : Modular substitution (e.g., azabicyclo vs. diazabicyclo) allows tuning for specific applications, from catalysis to targeted therapies .
Biological Activity
Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biochemistry. This article explores its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a ketone and an ester functional group. This unique architecture contributes to its reactivity and interaction with biological systems.
Synthesis
The compound is typically synthesized through the Diels-Alder reaction, which involves the cycloaddition of a diene with a dienophile under controlled conditions. For example, the reaction of maleic anhydride with suitable dienes followed by esterification can yield this compound .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme activities and influence biochemical pathways .
Pharmacological Applications
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antimicrobial Activity : Methyl 6-oxobicyclo[3.2.0]heptane derivatives have shown potential antibacterial effects against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for various diseases .
- Potential as Drug Precursors : Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical compounds, potentially leading to new therapeutic agents .
Case Studies
Several research studies have focused on the biological implications of this compound:
- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against bacterial strains, suggesting its potential in antibiotic development .
- Cancer Research : Preliminary investigations indicated that modifications of the bicyclic structure could enhance cytotoxicity in cancer cell lines, presenting opportunities for anticancer drug development .
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases, showing promise for future therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Bicyclic | Antibacterial, enzyme inhibition |
| Methyl 6-oxobicyclo[2.2.1]heptane-3-carboxylate | Bicyclic | Antiviral properties |
| Methyl 6-oxobicyclo[3.1.0]hexane-3-carboxylate | Bicyclic | Limited biological activity |
This compound stands out due to its specific bicyclic structure, which imparts distinct chemical properties that enhance its biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
